molecular formula C16H15BrO3S2 B3036816 1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone CAS No. 400081-07-4

1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone

Cat. No. B3036816
CAS RN: 400081-07-4
M. Wt: 399.3 g/mol
InChI Key: ISQIIMZLQRIYRX-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone is a chemical compound that belongs to the class of α-β unsaturated ketones. It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Molecular Structure Analysis

The empirical formula of this compound is C16H15BrO3S2 and it has a molecular weight of 399.3 g/mol. The SMILES string representation is CC(=O)CSc1ccc(Br)cc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that it has a molecular weight of 399.3 g/mol.

Scientific Research Applications

  • Synthesis of Novel Compounds and Rings:

    • A study by Kimbaris et al. (2004) explored the reaction of similar compounds to synthesize novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine rings. This demonstrates the compound's potential in forming new chemical structures through Truce–Smiles type transformations (Kimbaris et al., 2004).
  • Formation of N-Sulfonylcarbamates:

    • Rmedi et al. (2007) described the addition of similar bromo compounds to aroxy and alkoxysulfonyl isocyanates, leading to the formation of N-sulfonyl bromocarbamates. This process highlights its role in synthesizing polyfunctional oxazolidin-2-ones, useful in various chemical applications (Rmedi et al., 2007).
  • Microporous Organic-Inorganic Hybrids:

    • Wang et al. (2003) discovered that reactions involving similar sulfonated compounds could produce microporous inorganic-organic hybrids. These materials have applications in separations, ion exchange, and catalysis due to their high surface areas and pore dimensions (Wang et al., 2003).
  • Synthesis of Sulfur-Containing Odorants:

    • Research by Kotseridis et al. (2000) on the synthesis of sulfur-containing wine odorants involved similar sulfanyl compounds. These compounds are significant in the food and beverage industry for flavor and aroma profiling (Kotseridis et al., 2000).
  • Catalytic Oxidation of Sulfides:

    • A study by Brinksma et al. (2001) used manganese complexes with ligands similar to 1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone for the catalytic oxidation of sulfides to sulfoxides, demonstrating the compound's potential in oxidation processes (Brinksma et al., 2001).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its classification as a unique chemical provided by Sigma-Aldrich, it may have potential applications in various research fields .

properties

IUPAC Name

1-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)sulfonylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3S2/c1-12-2-8-16(9-3-12)22(19,20)11-14(18)10-21-15-6-4-13(17)5-7-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQIIMZLQRIYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]acetone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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